Vanadium oxytrichloride

説明

特性

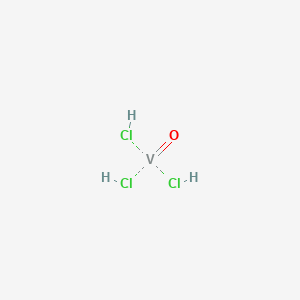

IUPAC Name |

oxovanadium;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.O.V/h3*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKMSLLEOBTKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V].Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H3OV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064784 | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadium oxytrichloride appears as a lemon yellow liquid. Boiling point 257-260 °F (125-127 °C). Corrosive to metals and tissue. Used as a catalyst., Dry Powder; Liquid; Other Solid, Yellow liquid; Fumes red in moist air; [Merck Index] Strong unpleasant odor; [HSDB] Yellow liquid with an odor of chlorine; [MSDSonline] | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium oxytrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

259 °F at 760 mmHg (USCG, 1999), 126 to 127 °C | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, Soluble, but decomposes in cold water (20-25 °C); can decompose violently in water, Soluble in methanol, ethyl ether, acetone, Completely miscible with many hydrocarbons and nonpolar metal halides (e.g., TiCl4) | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.83 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.829 g/cu cm | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.98 (Air = 1) | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

19.3 [mmHg], Vapor pressure: 6.07 mm Hg at 20 °C, 20 mm Hg at 26.6 °C, 19.3 mm Hg at 25 °C | |

| Record name | Vanadium oxytrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon-yellow liquid, Yellow liquid, emitting red fumes on exposure to air, Fuming red-yellow liquid | |

CAS No. |

7727-18-6 | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium oxytrichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium trichloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-107 °F (USCG, 1999), -77 °C | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

laboratory scale synthesis of Vanadium oxytrichloride

High-Purity Synthesis of Vanadium Oxytrichloride ( ): A Laboratory Scale Protocol

Executive Summary & Strategic Context

Vanadium Oxytrichloride (

For the laboratory scientist, the challenge of

This guide details a self-validating, laboratory-scale synthesis using the Thionyl Chloride (

Safety Architecture: The "Zero-Moisture" Mandate

CRITICAL WARNING:

The Three Pillars of Safety[2]

-

Atmospheric Isolation: All operations must occur under a positive pressure of dry Nitrogen (

) or Argon using Schlenk line techniques. -

Glassware Preparation: All glassware must be oven-dried at

for at least 4 hours and flame-dried under vacuum immediately prior to use. -

Scrubbing System: The reaction generates significant volumes of Sulfur Dioxide (

). An alkaline trap (NaOH solution) is mandatory at the Schlenk line exhaust.

Mechanistic Pathway & Reaction Logic

We utilize the direct chlorination of Vanadium Pentoxide (

Reaction Equation:

Why this route?

-

Thermodynamics: The formation of the

bond in -

Purification Logic: The byproducts are gaseous (

) or have significantly different boiling points (

Visualizing the Workflow

The following diagram illustrates the critical path from solid precursor to pure liquid product.

Figure 1: Operational workflow for the synthesis of Vanadium Oxytrichloride.

Experimental Protocol

Materials & Equipment[2][4][5][6][7][8]

-

Reagents:

-

Vanadium(V) Oxide (

), powder, >99.5%.[3] -

Thionyl Chloride (

), reagent grade (freshly distilled is preferred to remove sulfur chlorides).

-

-

Equipment:

-

250 mL Two-neck Round Bottom Flask (RBF).

-

Reflux condenser (water-cooled).

-

Schlenk line (Vacuum/

manifold). -

Oil bath with temperature control.

-

Magnetic stir bar (Teflon coated).

-

Step-by-Step Procedure

Phase 1: The Reaction (Reflux)

-

Setup: Assemble the two-neck RBF with a reflux condenser connected to the Schlenk line. Ensure the system is flushed with

. -

Loading: Under a counter-flow of

, introduce -

Reagent Addition: Add

(approx.-

Note: A large excess of

is used to act as the solvent and ensure complete conversion.

-

-

Reflux: Heat the oil bath to

to establish a vigorous reflux.-

Observation: The orange solid will slowly dissolve. The solution will darken.

-

Duration: Reflux for 18-24 hours . The endpoint is marked by the complete disappearance of the solid

and a color shift to a dark red/orange solution.

-

Phase 2: Purification (Distillation)

-

Configuration Change: Replace the reflux condenser with a short-path distillation head or a fractional column (Vigreux) under

flow. -

Fraction 1 (Excess Reagent): Raise the bath temperature slowly. Collect the fraction boiling at

. This is unreacted-

Expert Tip: Keep this fraction; it can be reused for future syntheses.

-

-

Transition: The temperature reading will drop briefly after the

is removed, then rise rapidly. -

Fraction 2 (Product): Collect the fraction boiling at

.-

Visual Check: The distillate should be a bright lemon-yellow liquid .

-

Data Summary Table

| Parameter | Value | Note |

| Precursor | Ensure dry | |

| Reagent | Use excess (solvent) | |

| Reflux Temp | ||

| Reflux Time | 18 - 24 Hours | Until solids dissolve |

| Product BP | At 1 atm | |

| Product Density | Heavy liquid | |

| Yield | ~85-90% | Typical lab scale |

Quality Control: The "Red" Impurity

A common failure mode in this synthesis is the presence of Vanadium(IV) Chloride (

Causality:

Remediation: If the product is red, perform a second distillation over a small amount of solid

Impurity Separation Logic

Figure 2: Separation logic based on boiling point differentials.

Storage and Handling

Once synthesized, the integrity of

-

Container: Schlenk flask or Teflon-valved ampoule (Young's tap). Do not use standard ground glass stoppers with grease, as

is a powerful solvent and oxidant that can degrade grease, causing contamination and "freezing" of the joint. -

Atmosphere: Store under Argon. Argon is heavier than air and provides a better blanket than Nitrogen for long-term storage of liquids.

-

Location: Dark, cool cabinet. Light can slowly promote disproportionation over long periods.

References

- Brauer, G. (1963). Handbook of Preparative Inorganic Chemistry, Vol. 2, 2nd Ed. Academic Press. (Standard reference for inorganic synthesis protocols).

-

Tyree, S. Y. (1957). "Vanadium(V) Oxytrichloride".[1][5][6][7][8] Inorganic Syntheses, 4, 106-108.

-

PubChem. (n.d.). "Vanadium Oxytrichloride - Compound Summary". National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Vanadium_oxytrichloride [chemeurope.com]

- 2. Vanadium oxytrichloride - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Vanadium oxytrichloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. VANADIUM(V) TRICHLORIDE OXIDE | 7727-18-6 [chemicalbook.com]

Structural Dynamics and Synthetic Utility of Vanadium(V) Oxytrichloride

Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Executive Summary

Vanadium(V) oxytrichloride (

Molecular Geometry and Electronic Structure

Geometric Parameters

The

According to Gas Electron Diffraction (GED) and VSEPR theory, the high electron density of the

Table 1: Structural Parameters of

| Parameter | Value | Deviation from Ideal |

| Symmetry | N/A | |

| Bond Length ( | N/A (Double Bond) | |

| Bond Length ( | N/A (Single Bond) | |

| Bond Angle ( | ||

| Bond Angle ( |

Bonding and Orbital Interactions

The stability and reactivity of

-

Sigma Bonding: The Vanadium atom (

) forms -

Pi Bonding: The short

bond length (

Visualization of Geometry

The following diagram illustrates the

Figure 1: Structural connectivity of

Spectroscopic Validation

In synthesis, verifying the integrity of

-

Infrared Spectroscopy (IR): The diagnostic signature is the strong

stretching vibration.[1]-

Frequency:

(Gas/Liquid phase).[2] -

Shift: Coordination with Lewis bases (e.g., THF, amines) typically red-shifts this band to

due to electron donation into the V d-orbitals, weakening the

-

-

Color: Pure

is a bright lemon-yellow liquid.[3] A shift to orange or red often indicates contamination with Vanadium(IV) species (

Applications in Drug Development

While

Oxidative Coupling of Phenols

serves as a potent one-electron oxidant. It facilitates the intramolecular or intermolecular coupling of electron-rich phenols, a key step in synthesizing alkaloid scaffolds (e.g., morphine derivatives or vancomycin aglycon precursors).Mechanism:

-

Ligand Exchange: The phenol displaces a chloride to form a vanadium phenoxide intermediate (

). -

Electron Transfer: An electron transfers from the phenoxide to the V(V) center, reducing it to V(IV) and generating a phenoxy radical.

-

Coupling: Radical-radical coupling occurs (ortho-para or para-para) to form the biaryl bond.

Figure 2: Mechanistic pathway for the

Handling Protocol: The Self-Validating Safety System

hydrolyzes violently, releasing HCl gas and generatingInert Atmosphere Transfer (Schlenk Technique)

Requirement: All glassware must be oven-dried (

-

Setup: Connect a Schlenk flask containing the reaction solvent to a dual-manifold line (Vacuum/Argon).

-

Cannulation: Use a double-tipped needle (cannula) to transfer

directly from the commercial sure-seal bottle to the reaction flask. Never pour -

Quenching: Residual

on needles or glassware must be quenched by immersion in a dilute NaOH/Hexane mixture (biphasic quench) to neutralize HCl evolution slowly.

Figure 3: Workflow for the safe handling and quenching of Vanadium Oxytrichloride.

References

-

Structural Parameters & Electron Diffraction

-

Spectroscopic Data (IR)

-

Synthetic Applications

-

Safety & Handling

Sources

- 1. The gas-phase on-line production of vanadium oxytrihalides, VOX3 and their identification by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vanadium oxytrichloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vanadium oxytrichloride - Wikipedia [en.wikipedia.org]

- 5. Vanadium_oxytrichloride [chemeurope.com]

- 6. Molecular geometry of vanadium dichloride and vanadium trichloride: a gas-phase electron diffraction and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. usvanadium.com [usvanadium.com]

- 9. dataintelo.com [dataintelo.com]

spectroscopic data of Vanadium oxytrichloride (IR, Raman, NMR)

Technical Guide: Spectroscopic Characterization of Vanadium Oxytrichloride ( )

Executive Summary

Vanadium Oxytrichloride (

This guide provides a definitive reference for the spectroscopic identification and quality control of

Part 1: Molecular Geometry & Symmetry Analysis[2]

To interpret the spectroscopic data correctly, one must first understand the symmetry constraints of the molecule.

-

Point Group:

-

Symmetry Elements: One

rotation axis (along the V=O bond) and three -

Vibrational Modes: A non-linear molecule with

atoms has- (Symmetric): IR and Raman active (polarized).

- (Degenerate): IR and Raman active (depolarized).[1]

This symmetry analysis dictates that all fundamental modes are active in both Infrared and Raman spectroscopy, a critical feature for cross-validation.

Diagram 1: Vibrational Mode Logic & Selection Rules

Caption: Logic flow determining the spectroscopic activity of

Part 2: Vibrational Spectroscopy (IR & Raman)[2][5][6][7][8]

The vibrational spectrum of

Diagnostic Data Table

The following assignments are based on gas-phase and liquid-phase studies. The V=O stretch is the primary indicator of purity; broadening or shifting of this band often indicates hydrolysis to

| Mode | Symmetry | Description | Wavenumber (cm⁻¹) [IR/Raman] | Diagnostic Note |

| V=O[1] Stretch | 1035 | Very Strong, Sharp. Key purity marker. | ||

| V-Cl Asym.[1][2] Stretch | 504 - 508 | Strong, often broad. | ||

| V-Cl Sym.[1][2] Stretch | 408 - 410 | Very Strong in Raman (Polarized). | ||

| V-Cl Rock/Bend | ~250 - 270 | Weak, low frequency. | ||

| Cl-V-Cl Bend | ~165 | Lattice/Deformation region. | ||

| Cl-V-Cl Bend | ~125 | Lattice/Deformation region. |

Data Sources: NIST Standard Reference Data; Miller & Cousins (1957).

Experimental Protocol: Handling for IR/Raman

Critical Warning:

-

Sample Prep: All manipulations must occur in a glovebox (

ppm -

IR Cell: Use a sealed liquid cell with AgCl or KRS-5 windows (resistant to chlorinating agents). Alternatively, prepare a Nujol mull between AgCl plates.

-

Raman: Seal neat liquid in a glass capillary tube. Flame-seal the capillary to ensure containment before removing from the glovebox.

Part 3: Nuclear Magnetic Resonance ( NMR)

Vanadium-51 is a quadrupolar nucleus (

Chemical Shift Data

| Parameter | Value | Notes |

| Standard Reference | 0.0 ppm | Defined by neat liquid |

| Chemical Shift Range | -2000 to +4000 ppm | V(V) species typically fall between -800 and +500 ppm. |

| Linewidth ( | < 50 Hz | Relatively sharp for a quadrupolar nucleus due to high symmetry ( |

| Solvent Effects | Minor (< 10 ppm) | In non-coordinating solvents (e.g., |

Solvent Compatibility & Reactivity

Crucial Insight: Unlike proton NMR, the choice of solvent in

-

Recommended Solvents: Benzene-

, Toluene- -

Forbidden Solvents:

-

Alcohols/Water: Immediate solvolysis/hydrolysis.

-

DMSO/DMF/THF: Strong coordination to the Vanadium center, causing massive chemical shift displacement and potential complex formation (e.g.,

).

-

Diagram 2: Air-Sensitive NMR Workflow

Caption: Protocol for preparing and acquiring

Part 4: Applications & Quality Control

In drug development and materials science,

-

Purity Check:

-

IR: Appearance of a broad band at ~3400 cm⁻¹ (OH stretch) or ~990 cm⁻¹ indicates hydrolysis (

formation). -

NMR: Appearance of new peaks upfield (negative ppm) often indicates reduction to V(IV) (paramagnetic, broadening) or formation of oxo-bridged dimers.

-

-

Process Monitoring:

-

In situ IR probes (reactors) track the disappearance of the 1035 cm⁻¹ band during chlorination reactions.

-

References

-

Miller, F. A., & Cousins, L. R. (1957). Infrared and Raman Spectra of Vanadium Oxytrichloride. The Journal of Chemical Physics, 26(2), 329–334.

-

NIST Mass Spectrometry Data Center. (2023). Vanadium oxytrichloride: Vibrational & Electronic Energy Levels. NIST Chemistry WebBook.

- Rehder, D. (1999).

-

Feher, F. J., & Blanski, R. L. (1992). Polyhedral Oligometallasilsesquioxanes as Models for Silica-Supported Vanadium Catalysts. Journal of the American Chemical Society.

51V NMR chemical shift of Vanadium oxytrichloride

An In-Depth Technical Guide to the 51V NMR Chemical Shift of Vanadium Oxychloride (VOCl3)

Abstract

This technical guide provides a comprehensive exploration of the 51V Nuclear Magnetic Resonance (NMR) chemical shift of Vanadium Oxychloride (VOCl3), the universally accepted reference standard for 51V NMR spectroscopy. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles governing the 51V chemical shift of VOCl3, detailed experimental protocols for its measurement, and the theoretical frameworks used for its interpretation. By synthesizing field-proven insights with established scientific literature, this guide serves as an authoritative resource for understanding and utilizing VOCl3 in 51V NMR studies.

The Central Role of 51V NMR and Vanadium Oxychloride

Vanadium-51 (51V) NMR spectroscopy is a powerful analytical technique for probing the electronic structure, coordination environment, and dynamics of vanadium-containing compounds.[1] Its utility spans diverse fields, from catalysis and materials science to biochemistry and pharmaceutical research, where vanadium complexes are investigated for their therapeutic potential.

The Vanadium-51 Nucleus: A Favorable Candidate for NMR

The 51V isotope is the nucleus of choice for vanadium NMR studies for several compelling reasons.[2] It boasts a natural abundance of 99.75% and possesses a nuclear spin (I) of 7/2.[3] While its quadrupolar nature can lead to broader resonance lines, its quadrupole moment is relatively small, mitigating this effect.[2][4] Crucially, 51V has a high magnetogyric ratio, resulting in a good receptivity that is 38% of that of the proton (1H), making it a highly sensitive nucleus for NMR experiments.[3][4] The resonance frequency of 51V is also conveniently close to that of 13C.[4]

These favorable properties, combined with an exceptionally wide chemical shift range of approximately 6000 ppm, make 51V NMR highly sensitive to subtle changes in the local electronic and structural environment of the vanadium nucleus.[3]

Vanadium Oxychloride (VOCl3): The Uncontested Reference Standard

In NMR spectroscopy, a standard reference compound is essential for establishing a consistent chemical shift scale (δ = 0 ppm). For 51V NMR, neat vanadium oxychloride (VOCl3) is the universally adopted external reference standard.[1][3][5][6] Its sharp, single resonance and chemical stability (with proper handling) make it an ideal calibrant against which the chemical shifts of all other vanadium-containing compounds are measured.

Theoretical Underpinnings of the VOCl3 Chemical Shift

The 51V NMR chemical shift of VOCl3 is dictated by the magnetic shielding experienced by the vanadium nucleus, which is a composite of several contributing factors. Understanding these factors is key to interpreting 51V NMR spectra accurately.

Chemical Shielding: Diamagnetic and Paramagnetic Contributions

The magnetic field experienced by the vanadium nucleus (Beff) is slightly different from the externally applied magnetic field (B0) due to the shielding effect of the surrounding electron cloud. This shielding is described by the shielding constant, σ.

The total shielding is a sum of two main terms:

-

Diamagnetic Shielding (σd): This arises from the spherical circulation of electrons, which induces a magnetic field opposing B0. It is sensitive to the electron density around the nucleus.

-

Paramagnetic Shielding (σp): This is the dominant term for heavy nuclei like vanadium and is far more sensitive to the chemical environment. It arises from the mixing of ground and excited electronic states by the external magnetic field, which induces a field that adds to B0 (deshielding). This term is highly dependent on the symmetry of the molecule and the energy separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For VOCl3, the paramagnetic term governs the observed chemical shift, making it highly sensitive to its electronic structure.

Key Factors Influencing the 51V Chemical Shift of VOCl3

The precise resonance position of VOCl3 is a function of its unique molecular and electronic environment.

-

Electronic Structure and Symmetry: VOCl3 has a distorted tetrahedral geometry (C3v symmetry). This lack of perfect tetrahedral symmetry is a primary reason for the large paramagnetic contribution to its shielding. The V-O bond distance is approximately 1.570(2) Å and the V-Cl bond distance is about 2.131(1) Å.[7]

-

Ligand Electronegativity: The chemical shift of vanadium is strongly correlated with the electronegativity of its directly bonded ligands.[8] The presence of both a highly electronegative oxygen atom and three chlorine atoms in VOCl3 creates a specific electronic environment that defines its characteristic chemical shift.

-

Environmental and Phase Effects: While VOCl3 is the standard, its absolute shielding is not entirely immune to its physical state (gas, liquid, or solid). Computational studies have shown that environmental effects in condensed phases can be modeled and that the predicted shift from the gas to the liquid phase is small.[7] This finding validates the common practice of using a single VOCl3 molecule in theoretical calculations as a reliable reference.[7]

The logical relationship between these factors is illustrated in the diagram below.

Caption: Factors determining the 51V chemical shift of VOCl3.

Experimental Protocol for 51V NMR of VOCl3

Acquiring a high-quality 51V NMR spectrum of VOCl3 requires careful attention to sample handling and instrument setup. The protocol described here is a self-validating system designed for accuracy and reproducibility.

Safety, Sample Preparation, and Handling

Causality: Vanadium oxychloride is a highly reactive and corrosive liquid that hydrolyzes rapidly in the presence of moisture to form hydrochloric acid and vanadium pentoxide. Proper handling in an inert atmosphere is paramount to maintain sample integrity and ensure safety.

-

Materials:

-

High-purity VOCl3 (≥99%)

-

Standard 5 mm NMR tubes and caps

-

Glovebox or Schlenk line with an inert atmosphere (N2 or Ar)

-

Gas-tight syringes

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat)

-

-

Procedure:

-

Ensure the NMR tube is scrupulously clean and dry by oven-drying at >120 °C for several hours and cooling under vacuum or in a desiccator.

-

Perform all manipulations of VOCl3 inside a glovebox or under a positive pressure of inert gas.

-

Using a gas-tight syringe, carefully draw approximately 0.5-0.6 mL of neat VOCl3.

-

Transfer the liquid into the dry NMR tube.

-

Securely cap the NMR tube. For long-term storage or variable temperature experiments, flame-sealing the tube is recommended.

-

Wipe the exterior of the NMR tube clean before placing it in the spinner turbine.

-

Spectrometer Setup and Data Acquisition Workflow

Causality: The quadrupolar nature of the 51V nucleus and its wide chemical shift range necessitate specific acquisition parameters to ensure the entire signal is captured without distortion.

Caption: Workflow for acquiring a reference 51V NMR spectrum of VOCl3.

Step-by-Step Acquisition Protocol

-

Instrument: A modern multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Locking and Shimming: Lock the spectrometer using a standard deuterated solvent (e.g., D2O) in a separate, co-axial tube if an external reference is used, or rely on the spectrometer's internal lock if available and stable. Shim the magnetic field to achieve a narrow and symmetrical lock signal.

-

Tuning: Tune and match the broadband probe to the 51V resonance frequency (e.g., approx. 131.5 MHz on a 500 MHz/11.7 T spectrometer).[5]

-

Pulse Calibration: Determine the 90° pulse width (P1) for 51V on the VOCl3 sample. This is a critical step for quantitative measurements.

-

Set Acquisition Parameters:

-

Spectral Width (SW): Set a wide spectral width to accommodate the large chemical shift range of vanadium compounds. A value of 100-200 kHz is a typical starting point.[5]

-

Transmitter Offset (O1P): Center the transmitter frequency on the expected resonance of VOCl3 (0 ppm).

-

Acquisition Time (AQ): A short acquisition time is usually sufficient due to the rapid decay of the FID (fast T2 relaxation).

-

Relaxation Delay (D1): A short relaxation delay (e.g., 10-50 ms) is appropriate due to the efficient quadrupolar relaxation mechanism of 51V.[5]

-

Number of Scans (NS): Given the high sensitivity of 51V and the use of a neat sample, only a few scans (e.g., 1 to 16) are typically needed to achieve an excellent signal-to-noise ratio.

-

-

Acquire Data: Execute the experiment to acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a line-broadening factor (e.g., 50-200 Hz) to improve the signal-to-noise ratio.[6]

-

Perform a Fourier Transform (FT) of the FID.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the peak maximum of the VOCl3 signal to 0.0 ppm.

-

Data Analysis and Interpretation

The resulting 51V NMR spectrum of neat VOCl3 is characterized by a single, relatively sharp resonance at 0 ppm.

Linewidth Considerations

While 51V is a quadrupolar nucleus, the high symmetry and rapid tumbling of the VOCl3 molecule in the liquid state lead to efficient quadrupolar relaxation and a reasonably narrow linewidth. The linewidth of the reference VOCl3 signal is typically on the order of tens to a few hundred Hertz, depending on the spectrometer's field strength and the shim quality.[2]

Comparative 51V NMR Data for VOCl3

Computational chemistry provides valuable insights into how the NMR parameters of VOCl3 change with its physical environment. These theoretical calculations complement experimental findings and deepen our understanding of the reference standard.

| Parameter | Gas Phase (Calculated) | Liquid Phase (Calculated) | Solid State (Calculated) |

| Isotropic Chemical Shift (δiso) | Small positive shift | 0 ppm (by definition) | Negative shift |

| Anisotropy (Δσ) | ~450-500 ppm | ~500-550 ppm | ~600-650 ppm |

| Quadrupole Coupling (CQ) | ~3.0 MHz | ~3.5 MHz | ~4.0 MHz |

| Data synthesized from computational studies like those reported in the literature.[7] |

Expert Interpretation: The data in the table highlights that while the isotropic chemical shift in the liquid phase is the defined standard, the underlying shielding and quadrupolar interactions are sensitive to intermolecular forces present in condensed phases. The small predicted gas-to-liquid shift provides confidence in using gas-phase molecular models for theoretical referencing in many contexts.[7]

References

-

Bühl, M., & van Wüllen, C. (2007). 51V NMR Chemical Shifts Calculated from QM/MM Models of Vanadium Chloroperoxidase. Chemistry – A European Journal, 13(15), 4340-4348. [Link]

-

Butler, A., & Eckert, H. (1988). 51V NMR as a Probe of Vanadium(V) Coordination to Human Apotransferrin. Journal of the American Chemical Society, 111(8), 2802-2809. [Link]

-

Mastikhin, V. M., Lapina, O. B., & Shubin, A. A. (1995). Correlation of 51V NMR Parameters with Local Environment of Vanadium Sites. Journal of Catalysis, 157(2), 479-487. [Link]

-

Geethalakshmi, K. R., Waller, M. P., & Bühl, M. (2008). 51V NMR Chemical Shifts Calculated from QM/MM Models of Peroxo Forms of Vanadium Haloperoxidases. Faraday Discussions, 138, 263-274. [Link]

-

Waller, M. P., Geethalakshmi, K. R., & Bühl, M. (2009). 51V NMR parameters of VOCl3: Static and dynamic density functional study from the gas phase to the bulk. Physical Chemistry Chemical Physics, 11(41), 9574-9581. [Link]

-

Lesage, A., et al. (2020). Proton-detected Multidimensional Solid-State NMR enables Precise Characterization of Vanadium Surface Species at Natural Abundance. ChemRxiv. [Link]

-

Rehder, D., et al. (2004). A vanadium-51 NMR study of the binding of vanadate and peroxovanadate to proteins. Magnetic Resonance in Chemistry, 42(6), 556-561. [Link]

-

Wikipedia. (n.d.). Vanadium-51 nuclear magnetic resonance. Retrieved from [Link]

-

Gale, E. M., et al. (2021). Magnetic and relaxation properties of vanadium(iv) complexes: an integrated 1H relaxometric, EPR and computational study. Inorganic Chemistry Frontiers, 8(20), 4568-4584. [Link]

-

Lapina, O. B., & Mastikhin, V. M. (1998). Solid-state 51V NMR for characterization of vanadium-containing systems. Solid State Nuclear Magnetic Resonance, 12(1-2), 1-27. [Link]

-

IMSERC, Northwestern University. (n.d.). NMR Periodic Table: Vanadium NMR. Retrieved from [Link]

-

University of Ottawa. (n.d.). (V) Vanadium NMR. Retrieved from [Link]

-

Rehder, D. (1985). Preparation and vanadium-51 NMR characteristics of oxovanadium(V) compounds. Relation between metal shielding and ligand electronegativity. Inorganic Chemistry, 24(19), 2912-2916. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (V) Vanadium NMR [chem.ch.huji.ac.il]

- 3. NMR Periodic Table: Vanadium NMR [imserc.northwestern.edu]

- 4. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

understanding the Lewis acidity of Vanadium oxytrichloride

The Electronic & Mechanistic Architecture of Vanadium Oxytrichloride ( )

Executive Summary: Beyond Simple Lewis Acidity

Vanadium oxytrichloride (

Unlike static Lewis acids (e.g.,

Electronic Architecture & Lewis Acidity

To control

The Configuration

The Vanadium atom in

-

Geometry: In its ground state,

is pseudo-tetrahedral ( -

Electrophilicity: The V center is highly electron-deficient, not only due to the +5 state but also due to the inductive withdrawal of three chlorine atoms and the strong

-donation from the oxo ligand.

Hard-Soft Acid-Base (HSAB) Classification

According to Pearson’s HSAB theory, the

-

Implication: It exhibits extreme oxophilicity. It preferentially coordinates with "Hard Bases"—specifically oxygen-containing functional groups (phenols, alcohols, ketones).

-

Coordination Expansion: Upon binding a substrate, the vanadium center relieves its electron deficiency by expanding its coordination sphere from tetrahedral (4-coordinate) to octahedral (6-coordinate). This geometric distortion is the energetic "cost" the reagent pays to bind the substrate, facilitating the subsequent electron transfer.

Comparative Lewis Acidity Profile

- : Acts primarily as a Lewis acid (activating carbonyls for nucleophilic attack).

- : Acts as a Lewis acid gatekeeper that enables an oxidative event.

| Feature | |||

| Oxidation State | +5 | +4 | +3 |

| Electronic Config | |||

| Primary Role | Oxidant / Lewis Acid | Lewis Acid | Lewis Acid |

| Coordination | Expands 4 | Expands 4 | Fixed 4 |

| Redox Active? | Yes ( | No (usually) | No |

Mechanistic Deep Dive: Oxidative Phenolic Coupling

The most high-value application of

The "Coordinate-then-Oxidize" Mechanism

The reaction does not proceed via random collision. It is an inner-sphere process.[1]

-

Ligand Exchange (Lewis Acid Step): The phenol displaces a chloride or coordinates to the vacancy, forming a Vanadium-Phenoxide complex. This is driven by the "Hard Acid" nature of V(V).

-

Single Electron Transfer (SET): An electron moves from the phenol

-system to the Vanadium center. -

Radical Coupling: Two tethered phenoxy radicals (in intramolecular cases) couple to form a new C-C bond.

-

Tautomerization: Re-aromatization yields the coupled bis-phenol or dienone product.

Pathway Visualization

The following diagram illustrates the transformation of a tethered bis-phenol substrate.

Figure 1: The inner-sphere mechanism of

Experimental Protocol: Handling the "Yellow Fume"

Reagent Preparation & Storage

-

Appearance Check: Pure

is lemon-yellow.[4] A reddish/orange hue indicates decomposition or -

Distillation: If impure, distill under reduced pressure (bp 127 °C at 1 atm).

-

Solvent Compatibility: Compatible with

, Benzene, Toluene. Incompatible with ethers (THF) for long periods due to potential polymerization/cleavage initiation.

Standard Oxidative Coupling Protocol

Objective: Intramolecular coupling of a bis-phenol substrate.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Cycle Argon/Vacuum 3x.

-

Solvent Prep: Add anhydrous

(DCM). -

Substrate Addition: Dissolve the bis-phenol substrate in DCM. Cool to 0°C (ice bath) or -78°C depending on substrate reactivity.

-

Reagent Addition (The Critical Step):

-

Prepare a solution of

(typically 1.1 - 2.0 equivalents) in DCM in the addition funnel. -

Dropwise addition is crucial to prevent "hot spots" of oxidation which lead to polymerization.

-

Observation: The solution will instantly darken (dark purple/black) indicating the formation of V(IV) species.

-

-

Quenching:

-

Reaction is usually fast (< 1 hour).

-

Quench with cold 1M HCl or saturated

(caution: gas evolution). -

Note: The aqueous layer will be blue/green, characteristic of reduced Vanadium salts.

-

Workflow Diagram

Figure 2: Operational workflow for stoichiometric

Troubleshooting & Optimization

When the reaction fails, it is usually due to one of three factors:

| Issue | Diagnosis | Remediation |

| No Reaction | Substrate is too electron-deficient. | The phenol requires electron-donating groups (OMe, Alkyl) to lower the oxidation potential. |

| Polymerization | "Tar" formation; loss of mass balance. | Concentration is too high. Perform under high dilution conditions (0.01 M or lower) to favor intramolecular vs. intermolecular coupling. |

| Hydrolysis | Orange fumes; precipitate before addition. | System has a leak. |

References

-

Schwartz, M. A., et al. (1970). Intramolecular oxidative coupling of phenols.[3] Synthesis of arylspirocyclohexenones. Journal of the American Chemical Society. Link

-

Evans, D. A., et al. (1998). Total Synthesis of Vancomycin Aglycon. Journal of the American Chemical Society. (Demonstrates the utility of oxidative coupling in complex settings). Link

-

O'Brien, M. K., & Vanasse, B. (2001). Vanadium(V) Oxytrichloride.[2][4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis.[5] Link

-

Pearson, R. G. (1963). Hard and Soft Acids and Bases.[9][10][11] Journal of the American Chemical Society. (Foundational theory for V(V) classification). Link

Sources

- 1. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 4. Vanadium oxytrichloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vanadium_oxytrichloride [chemeurope.com]

- 6. Vanadium oxytrichloride - Wikipedia [en.wikipedia.org]

- 7. VANADIUM OXYTRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. usvanadium.com [usvanadium.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. HSAB theory - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Vanadium oxytrichloride CAS number and IUPAC name

An In-Depth Technical Guide to Vanadium Oxytrichloride for Researchers and Scientists

Introduction: Defining Vanadium Oxytrichloride

Vanadium oxytrichloride, systematically known by its IUPAC name Vanadium(V) oxide trichloride , is an inorganic compound with the chemical formula VOCl₃[1][2][3]. It is a highly versatile yet hazardous chemical that serves as a critical reagent and catalyst in various industrial and laboratory settings. Its CAS Registry Number is 7727-18-6 [1][3][4][5][6][7][8].

This compound is a dense, yellow-to-brown fuming liquid at room temperature, though samples may appear reddish-orange due to the presence of vanadium tetrachloride impurities[4][9][10]. It possesses a tetrahedral molecular geometry and is a diamagnetic vanadium(V) compound[3][10]. As a strong oxidizing agent and a potent Lewis acid, VOCl₃'s reactivity is central to its utility and its hazards[10]. This guide provides an in-depth exploration of its properties, synthesis, reactivity, applications, and the stringent safety protocols required for its handling, tailored for professionals in research and development.

Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. Vanadium oxytrichloride is characterized by its high reactivity, particularly with protic solvents, and its volatility. A summary of its key quantitative properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 7727-18-6 | [1][4][5][6] |

| Molecular Formula | VOCl₃ | [1][6] |

| Molar Mass | 173.30 g/mol | [1][3][6] |

| Appearance | Lemon-yellow, fuming liquid | [8][9] |

| Density | 1.83 - 1.84 g/cm³ at 20-25 °C | [2][3][6] |

| Melting Point | -77 °C (-107 °F) | [6][8][9] |

| Boiling Point | 126 - 127 °C (259 - 261 °F) | [2][3][7][9] |

| Vapor Pressure | 13.8 - 19.3 mmHg at 20-25 °C | [5][6][9] |

| Solubility | Reacts violently with water and alcohols.[2][3] Soluble in nonpolar solvents (e.g., hexane, benzene, CH₂Cl₂).[10] | [3][10] |

| Molecular Shape | Tetrahedral | [3][10] |

Synthesis and Industrial Manufacturing

The production of vanadium oxytrichloride is a high-temperature process involving the chlorination of vanadium oxides. The choice of precursors and reaction conditions is critical for achieving high yield and purity.

Industrial Production: Fluidized-Bed Chlorination

The primary industrial method for synthesizing VOCl₃ involves the chlorination of vanadium pentoxide (V₂O₅) in the presence of a carbonaceous reducing agent, such as coke or carbon[3][10]. This process is typically carried out in a fluidized-bed reactor to ensure efficient heat and mass transfer.

The overall reaction, which proceeds at temperatures between 200-400 °C, can be summarized as: V₂O₅ + 3 C + 3 Cl₂ → 2 VOCl₃ + 3 CO[3]

The carbon acts as a deoxygenation agent, facilitating the chlorination at lower temperatures than would be required with V₂O₅ alone[3][10]. Without a reducing agent, temperatures around 600 °C are necessary[3][10].

Caption: Industrial synthesis workflow for Vanadium Oxytrichloride.

Laboratory-Scale Synthesis

For laboratory applications, a common and convenient synthesis involves the reaction of vanadium pentoxide with thionyl chloride (SOCl₂), which serves as both a chlorinating and dehydrating agent[3].

V₂O₅ + 3 SOCl₂ → 2 VOCl₃ + 3 SO₂[3]

This method avoids the need for elemental chlorine and high-temperature reactors, making it more accessible for research purposes.

Chemical Reactivity and Mechanistic Pathways

VOCl₃ is a powerful electrophile and oxidant, and its chemistry is dominated by its reactions with nucleophiles and its Lewis acidic character.

Hydrolysis

Vanadium oxytrichloride is extremely sensitive to moisture and hydrolyzes rapidly and exothermically upon contact with water or even moist air, producing fumes of hydrochloric acid (HCl) and solid vanadium pentoxide (V₂O₅)[3][4]. This reaction is a key consideration for its handling and storage. The formation of orange V₂O₅ is often visible on the walls of the reaction vessel[3].

The overall hydrolysis reaction is: 2 VOCl₃ + 3 H₂O → V₂O₅ + 6 HCl[2][3]

Caption: Reaction pathway for the hydrolysis of Vanadium Oxytrichloride.

Lewis Acidity and Adduct Formation

As a strong Lewis acid, VOCl₃ readily forms coordination compounds (adducts) with Lewis bases such as amines, ethers, and nitriles[3][11]. This reaction involves an expansion of the coordination sphere of the vanadium atom from a four-coordinate tetrahedral geometry to a six-coordinate octahedral geometry[3].

VOCl₃ + 2 L → VOCl₃(L)₂ (where L = Lewis Base)[3]

This property is fundamental to its role in catalysis, where coordination to a substrate can activate it for subsequent reactions.

Alcoholysis

In the presence of alcohols, VOCl₃ undergoes alcoholysis to form vanadyl alkoxides [VO(OR)₃]. This reaction is analogous to hydrolysis and typically requires a proton acceptor to neutralize the HCl byproduct[3][10].

VOCl₃ + 3 ROH → VO(OR)₃ + 3 HCl[3][10]

These alkoxides are important precursors for the synthesis of vanadium-based materials and catalysts.

Applications in Research and Drug Development

While highly reactive, the unique properties of VOCl₃ make it a valuable tool in several areas relevant to scientific research.

-

Catalysis in Polymer Chemistry : One of the most significant industrial applications of VOCl₃ is as a catalyst or precatalyst in the polymerization of olefins, particularly for the production of ethylene-propylene rubbers (EPDM)[2][3][5][9][10].

-

Organic Synthesis : In organic chemistry, VOCl₃ is used as an oxidizing agent for the oxidative coupling of phenols and anisoles, a reaction that can be valuable in the synthesis of complex organic molecules[10].

-

Precursor Synthesis : It serves as a starting material for a wide range of organovanadium compounds and other vanadium derivatives like vanadyl dichloride (VOCl₂) and vanadyl alkoxides[2][3][4].

Experimental Protocol: Safe Handling and Storage

The high toxicity and reactivity of vanadium oxytrichloride demand rigorous and uncompromising safety protocols. It is classified as acutely toxic and corrosive, causing severe chemical burns to the skin, eyes, and respiratory tract[2][4][7][12].

Trustworthiness through Self-Validation : The following protocol is designed as a self-validating system. Each step, when followed correctly, mitigates a specific, known hazard, and the integrity of the overall process relies on the strict adherence to every individual step. Deviation from this protocol invalidates the safety assurances.

Step-by-Step Handling Procedure

-

Engineering Controls Verification :

-

Causality : VOCl₃ fumes in moist air to produce corrosive HCl gas[5][8][9][11]. All manipulations must be performed inside a certified chemical fume hood with a tested and verified face velocity to prevent inhalation exposure.

-

Action : Before starting work, verify the fume hood's certification date and check the airflow monitor to ensure it is functioning correctly.

-

-

Personal Protective Equipment (PPE) Donning :

-

Causality : The compound is extremely corrosive to all tissues[2][7][8][12]. A complete barrier is required.

-

Action : Wear the following PPE:

-

Body : A flame-resistant lab coat. For larger quantities, a chemical-resistant apron is required.

-

Hands : Heavy-duty butyl rubber or neoprene gloves. Double-gloving is recommended.

-

Eyes/Face : Tightly fitting chemical safety goggles and a full-face shield[7][13].

-

Respiratory : For emergency situations or if engineering controls fail, a self-contained breathing apparatus is necessary[7].

-

-

-

Material Handling :

-

Causality : VOCl₃ reacts violently with water[7][11][14][15]. All glassware and equipment must be scrupulously dried.

-

Action : Ensure all glassware is oven-dried or flame-dried before use. Work away from sinks or any source of water. Use syringes and cannulation techniques for transfers under an inert atmosphere (e.g., Argon or Nitrogen).

-

-

Storage :

-

Causality : Improper storage can lead to container failure and release. It is incompatible with bases, strong oxidizing agents, and alcohols[8][11][14].

-

Action : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials[13][15]. Store away from incompatible substances. The container should be kept in a secondary containment tray.

-

-

Waste Disposal & Decontamination :

-

Causality : Spills and residual material retain their full hazard potential.

-

Action : Neutralize small spills and residual VOCl₃ in equipment by slowly adding to a large volume of a reducing agent solution (like sodium bisulfite) followed by neutralization with sodium bicarbonate. All waste must be disposed of as hazardous waste according to institutional and governmental regulations[7][15].

-

References

-

Vanadium oxytrichloride - Hazardous Agents - Haz-Map . Haz-Map. Available from: [Link]

-

Vanadium oxytrichloride . Wikipedia. Available from: [Link]

-

Vanadium oxytrichloride - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Vanadium oxytrichloride - chemeurope.com . chemeurope.com. Available from: [Link]

-

Vanadium oxytrichloride - Wikipedia . Wikipedia. Available from: [Link]

-

Vanadium Oxytrichloride: From Powder to Fuming Yellow Liquid - YouTube . YouTube. Available from: [Link]

- US3355244A - Production of vanadium oxytrichloride - Google Patents. Google Patents.

-

OXYTRICHLORIDE HAZARD SUMMARY - NJ.gov . New Jersey Department of Health. Available from: [Link]

-

Vanadium trichloride oxide - MSSA sas . MSSA. Available from: [Link]

Sources

- 1. Vanadium(V) oxychloride | CAS 7727-18-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Vanadium_oxytrichloride [chemeurope.com]

- 4. CAS 7727-18-6: Vanadium oxytrichloride | CymitQuimica [cymitquimica.com]

- 5. Vanadium oxytrichloride - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 三氯氧钒(V) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. VANADIUM OXYTRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Vanadium oxytrichloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Vanadium oxytrichloride - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. nj.gov [nj.gov]

- 13. metauxspeciaux.fr [metauxspeciaux.fr]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. fishersci.com [fishersci.com]

Technical Guide: Solubility and Handling of Vanadium Oxytrichloride (VOCl₃) in Organic Synthesis

This guide is structured to serve as an authoritative reference for the handling, solvation, and application of Vanadium(V) oxytrichloride (VOCl₃). It prioritizes safety, mechanistic understanding, and reproducible protocols.

Executive Summary

Vanadium oxytrichloride (VOCl₃) is a potent electrophile, Lewis acid, and one-electron oxidant widely utilized in intermolecular and intramolecular oxidative couplings (e.g., phenolic couplings in alkaloid synthesis) and as a catalyst in olefin polymerization (Ziegler-Natta). Its successful application depends entirely on the rigorous exclusion of moisture and the selection of non-coordinating or weakly coordinating solvents. This guide delineates the solubility profile, solvent compatibility limits, and handling protocols required to maintain reagent integrity and operator safety.

Part 1: Physicochemical Profile & Solubility Logic

To understand the solubility of VOCl₃, one must first understand its electronic structure. It is a

-

Lewis Acidity: The central vanadium atom is highly electron-deficient, making it an aggressive Lewis acid. It seeks electron density, which dictates its solvent compatibility.

-

Polarity: VOCl₃ is a non-polar to weakly polar liquid (

). -

Hydrolytic Instability: The V–Cl bonds are highly susceptible to nucleophilic attack by water, leading to the instantaneous release of HCl gas and the formation of Vanadium(V) oxide (V₂O₅) or vanadic acid species.

The Solubility Rule: VOCl₃ dissolves best in non-polar, non-donating solvents . In these media, it exists as a discrete monomer. In Lewis-basic solvents (ethers), it forms coordination complexes that may alter its reactivity or redox potential.

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with VOCl₃.

| Solvent Class | Specific Solvents | Compatibility | Interaction Mechanism |

| Inert Hydrocarbons | Pentane, Hexane, Cyclohexane, Heptane | Excellent | Solvation only. No coordination. Ideal for storage and non-polar reactions. |

| Aromatics | Benzene, Toluene, Xylenes | Excellent | Solvation. |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Good | Solvation. High solubility. Critical Note: Must be stabilized (ethanol-free) and rigorously dried to prevent hydrolysis. |

| Ethers | Diethyl ether (Et₂O), Tetrahydrofuran (THF), DME | Conditional | Coordination. Forms adducts (e.g., |

| Ketones/Aldehydes | Acetone, Ethyl Acetate | Poor/Avoid | Reactive/Coordination. Carbonyl oxygens coordinate strongly. High risk of acid-catalyzed aldol condensation or chlorination side reactions. |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | INCOMPATIBLE | Violent Reaction. Immediate alcoholysis/hydrolysis. Generates HCl fumes and vanadyl alkoxides ( |

| Amines | Triethylamine, Pyridine | Incompatible | Complexation/Redox. Forms stable insoluble adducts or undergoes redox reactions. |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision logic for selecting a solvent carrier for VOCl₃ reagents.

Part 3: Mechanistic Interactions

Solvation vs. Coordination

In DCM or Toluene , VOCl₃ retains its tetrahedral geometry. This is the "active" form required for oxidative phenol coupling, where the high oxidation potential of V(V) is necessary to generate the radical cation.

In THF , the solvent donates electron density to the empty

The "Solubility" Misconception with Alcohols

Researchers often ask if VOCl₃ is soluble in ethanol. It is not "soluble"; it is consumed .

Part 4: Handling & Preparation Protocols

Safety Warning: VOCl₃ is corrosive, toxic, and moisture-sensitive. All operations must occur in a fume hood using Schlenk techniques or a glovebox.

Protocol A: Preparation of a 1.0 M Stock Solution in DCM

Standardizing the reagent concentration improves reproducibility in kinetic experiments.

-

Glassware Prep: Flame-dry a 100 mL Schlenk flask and a graduated addition funnel under vacuum. Backfill with dry Argon (Ar).

-

Solvent Prep: Distill Dichloromethane (DCM) over Calcium Hydride (

) or pass through an activated alumina column. Do not use commercial DCM stabilized with ethanol. -

Reagent Transfer:

-

Secure the commercial VOCl₃ bottle. If the septum is old, replace it under a flow of Ar.

-

Using a gas-tight syringe or cannula, transfer 10.0 mL (18.4 g, 106 mmol) of pure VOCl₃ into the Schlenk flask.

-

Note: The liquid is lemon-yellow. If it is dark orange/red, it may contain

impurities or hydrolysis products.

-

-

Dilution: Add dry DCM via cannula to bring the total volume to 106 mL .

-

Storage: Store under Ar at -20°C. Teflon stopcocks are required; ground glass joints will seize due to hydrolysis at the joint interface.

Protocol B: Quenching & Disposal

Never pour neat VOCl₃ into the waste container.

-

Dilute the residual VOCl₃ with excess Hexane or Toluene.

-

Cool the solution to 0°C.

-

Dropwise add Isopropanol or Ethanol. HCl gas will evolve; ensure the vessel is vented to a scrub solution (aqueous NaOH).

-

Once bubbling ceases, add water, then neutralize with Sodium Bicarbonate before disposal.

Part 5: Application Case Study – Oxidative Phenol Coupling

The most critical application of VOCl₃ in drug development is the intramolecular oxidative coupling of electron-rich phenols to form spirodienones (e.g., in the synthesis of Morphine or Galanthamine derivatives).

Mechanism: The reaction proceeds via a Single Electron Transfer (SET) mechanism. The phenol coordinates to the vanadium, followed by electron transfer to form a phenoxy radical cation, which then couples.

Figure 2: Mechanistic pathway for VOCl₃-mediated oxidative coupling.

Experimental Insight (The Schwartz Protocol): Schwartz et al. demonstrated that the choice of solvent affects the yield. While DCM is standard, the reaction is strictly stoichiometric (or super-stoichiometric).

-

Reagent Ratio: 1.1 to 1.5 equivalents of VOCl₃ per phenol group.

-

Temperature: -78°C to 0°C. Low temperature prevents over-oxidation (polymerization).

-

Concentration: High dilution (0.01 M) favors intramolecular coupling over intermolecular polymerization.

References

-

Schwartz, M. A., et al. "Intramolecular oxidative coupling of phenols. Synthesis of spirodienones." Journal of the American Chemical Society, vol. 95, no. 18, 1973, pp. 6134–6135. Link

-

O'Brien, M. K., & Vanasse, B. "Vanadyl Trichloride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

- Plenio, H. "Vanadium-mediated oxidative coupling in organic synthesis." Chemical Reviews, vol. 116, no. 1, 2016.

-

Sigma-Aldrich. "Safety Data Sheet: Vanadium(V) oxytrichloride." Link

- Cotton, F. A., & Wilkinson, G.Advanced Inorganic Chemistry. 6th ed., Wiley-Interscience, 1999. (Standard text for V(V)

thermochemical data for Vanadium oxytrichloride

Thermochemical Profile & Synthetic Utility of Vanadium Oxytrichloride (VOCl )

Technical Guide | Version 2.0

Executive Summary

Vanadium oxytrichloride (VOCl

This guide consolidates the thermochemical data required for process scale-up and provides a mechanistic breakdown of its application in drug development.

Physicochemical & Thermochemical Data

The following data is curated from calorimetric studies and standard reference databases (NIST, JANAF).

Standard Thermodynamic Properties (298.15 K)

| Property | Symbol | Value | Units | Notes |

| Enthalpy of Formation | Exothermic formation implies high stability relative to elements. | |||

| Enthalpy of Formation | ||||

| Standard Entropy | ||||

| Molar Heat Capacity | See polynomial below for T-dependence. | |||

| Boiling Point | At 101.3 kPa (760 mmHg). | |||

| Freezing Point | Forms a yellow crystalline solid. | |||

| Density | At |

Heat Capacity Polynomial (Liquid Phase)

For precise process modeling between 194 K and 604 K , use the following regression for isobaric heat capacity (

Vapor Pressure Profile

VOCl

| Temperature ( | Temperature ( | Vapor Pressure (psi) | Vapor Pressure (kPa) |

| 60 | 15.6 | 0.19 | 1.31 |

| 100 | 37.8 | 0.58 | 4.00 |

| 140 | 60.0 | 1.60 | 11.03 |

| 200 | 93.3 | 6.50 | 44.82 |

| 260 | 126.7 | 14.7 | 101.3 (Boiling) |

Chemical Reactivity & Safety Architecture

The Hydrolysis Hazard

VOCl

Reaction:

Safety Protocol:

-

Quenching: Never add water directly to VOCl

. Quench by slowly adding the reagent to a large volume of dilute aqueous base (NaOH) or sodium bicarbonate solution at -

Storage: Store under inert atmosphere (Ar or N

) in Schlenk flasks or gloveboxes.

Synthesis Protocol: The Thionyl Chloride Route

For research applications requiring high purity, the synthesis from Vanadium Pentoxide (

Workflow Diagram

Figure 1: Laboratory synthesis workflow for VOCl

Step-by-Step Methodology

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

) or connected to a Schlenk line (Ar). -

Charging: Add

(18.2 g, 0.1 mol) to the flask. Add freshly distilled -

Reaction: Heat to reflux (

) with vigorous stirring. The suspension will transition from orange ( -

Completion: Reflux for 18–24 hours to ensure complete consumption of the oxide.

-

Purification: Perform fractional distillation.

-

Fraction 1:

(Excess -

Fraction 2:

(Pure

-

-

Validation: Check density (

) and absence of orange precipitate (unreacted

Application in Drug Discovery: Oxidative Phenolic Coupling

For drug development professionals, VOCl

Mechanistic Pathway

The reaction proceeds through a vanadium(V) phenoxide intermediate, which undergoes electron transfer to generate a radical species. This radical couples, often with high regioselectivity (para-para or ortho-para).

Figure 2: Mechanism of VOCl

Experimental Insight for Researchers

-

Solvent Selection: Use non-coordinating, halogenated solvents (CH

Cl -

Stoichiometry: The reaction requires stoichiometric amounts of VOCl

(typically 1.1 to 2.0 equivalents) because the vanadium is reduced to V(IV) or V(III) and is not re-oxidized under standard conditions. -

Regiocontrol: The coupling position is dictated by the steric bulk of the phenol substituents and the specific ligand sphere of the vanadium.

References

-

NIST Chemistry WebBook. Vanadium oxytrichloride Thermochemical Data. National Institute of Standards and Technology.[2] [Link]

-

Scribd / ResearchGate Data. Heat Capacities of Liquid Inorganic Compounds (Polynomial Data).[Link]

-

Journal of the American Chemical Society. Oxidative Coupling of Phenols using Vanadium Oxytrichloride. Schwartz et al. (Mechanistic insights). [Link]

-

Organic Syntheses. General procedures for Vanadium-mediated coupling.[Link]

theoretical calculations on Vanadium oxytrichloride

Theoretical Calculations on Vanadium Oxytrichloride ( ): A Computational Guide

Executive Summary

Vanadium oxytrichloride (

This guide provides a standardized computational framework for modeling

Computational Framework: Selection of Theory

Modeling transition metals, particularly those with high oxidation states like V(V), requires careful selection of functionals to balance exchange energy and electron correlation.

Functional Selection

-

B3LYP: Historically common but often underestimates weak interactions and over-delocalizes

-electrons. Use only for rough geometry optimizations. -

M06 / M06-2X: Recommended. These Minnesota functionals are parameterized for transition metals and non-covalent interactions, crucial for modeling the initial adduct formation with water or organic ligands.

- B97X-D: Alternative. Excellent for kinetics and transition states due to long-range dispersion corrections.

Basis Set Strategy

Standard Pople basis sets (e.g., 6-31G*) are insufficient for the vanadium core due to poor description of core-valence correlation.

-

Vanadium (Metal): def2-TZVP (Triple-Zeta Valence Polarized). This all-electron basis set provides the necessary flexibility for the

and -

Chlorine/Oxygen: def2-TZVP or 6-311+G(d,p) . Diffuse functions (+) are mandatory to describe the lone pairs on Chlorine and Oxygen, which define the HOMO.

Geometric & Electronic Structure

Ground State Geometry ( )

Table 1: Structural Benchmarking (Experimental vs. Theoretical)

| Parameter | Experimental (Electron Diffraction) | DFT (B3LYP/def2-TZVP) | DFT (M06/def2-TZVP) | Deviation (M06) |

| V=O Length | 1.570 Å | 1.581 Å | 1.572 Å | +0.12% |

| V-Cl Length | 2.140 Å | 2.165 Å | 2.145 Å | +0.23% |

| Cl-V-Cl Angle | 111.0° | 111.5° | 111.2° | +0.18% |

Note: M06 provides superior structural accuracy compared to B3LYP for the V=O multiple bond.

Frontier Molecular Orbitals (FMO)

Understanding the FMOs is critical for predicting reactivity (e.g., drug synthesis via ligand exchange).

-

HOMO: Primarily composed of Chlorine

lone pairs (non-bonding). -

LUMO: Dominated by Vanadium

orbitals ( -

Implication: The low-lying metal-centered LUMO makes

a hard Lewis acid, highly susceptible to nucleophilic attack by oxygen-donors (water, alcohols, ketones).

Vibrational Spectroscopy (IR/Raman)

The V=O stretching frequency is the diagnostic "fingerprint" for the integrity of the complex. In drug development, a shift in this frequency confirms successful ligand coordination.

The Diagnostic Stretch

-

Experimental

: -

Theoretical Challenge: DFT often overestimates this frequency by 3-5% due to harmonic approximation errors.

-

Correction: A scaling factor of 0.97 is typically required for B3LYP; M06 requires less scaling (

).

Figure 1: Vibrational Mode Visualization

-

Mode 1 (

): Symmetric V-Cl stretch ( -

Mode 2 (

):V=O Stretch (

Reactivity: The Hydrolysis Mechanism

For researchers, the instability of

Mechanism Pathway

-

Adduct Formation: Water attacks the V center (Lewis acid) to form a 5-coordinate intermediate:

. -

Proton Transfer: A proton migrates from the coordinated water to a chloride ligand (4-membered transition state).

-

Elimination: HCl is released, leaving

.

Reaction Energy Profile (Diagram)

Caption: Stepwise hydrolysis mechanism of VOCl3 calculated at the DFT level. The proton transfer via a 4-membered ring is the rate-determining step.

Standard Operating Protocol (SOP)

This protocol ensures reproducibility and scientific integrity for calculating

Step 1: Input Construction

-

Construct the Z-matrix with

symmetry constraints to speed up convergence. -

Set V at origin

, O on Z-axis, and Cl atoms in pyramidal arrangement.

Step 2: Optimization & Frequency (Gaussian/ORCA format)

-

Route Section: # opt freq M06/def2TZVP scrf=(pcm,solvent=dichloromethane)

-

Note: Use Implicit Solvation (PCM/SMD).

is rarely used in gas phase experimentally. Dichloromethane or Toluene are standard solvents for vanadium catalysis.

Step 3: Validation Checks

-

Imaginary Frequencies: Ensure NImag=0 for ground states. (If NImag=1 and it corresponds to methyl rotation or similar soft mode, re-optimize).

-

Wavefunction Stability: Run Stable=Opt to ensure the DFT solution is not an unstable excited state (common in transition metals).

Step 4: Data Extraction

-

Extract "E(RM06)" for energetics.

-

Extract Normal Modes for V=O stretch intensity.

Workflow Visualization

Caption: Computational workflow for validating the ground state structure of VOCl3.

References

-

Structural Benchmarking

-

Hydrolysis Mechanism